1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone

Description

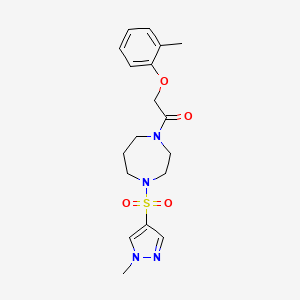

The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone is a heterocyclic organic molecule featuring a 1,4-diazepane ring substituted with a sulfonyl group linked to a 1-methylpyrazole moiety. The ethanone group is further functionalized with an o-tolyloxy (2-methylphenoxy) substituent.

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-15-6-3-4-7-17(15)26-14-18(23)21-8-5-9-22(11-10-21)27(24,25)16-12-19-20(2)13-16/h3-4,6-7,12-13H,5,8-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXMOKSLSUKOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a diazepane ring, a pyrazole moiety, and an o-tolyloxy group. The molecular formula and weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃S |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 1152879-50-9 |

Pharmacological Effects

Research indicates that compounds containing a pyrazole sulfonamide framework exhibit various biological activities, including:

- Anxiolytic Activity : Similar compounds have demonstrated anxiolytic-like effects in animal models. For instance, studies on related pyrazole derivatives have shown efficacy in reducing anxiety behaviors through modulation of benzodiazepine and nicotinic pathways .

- Antidepressant Potential : The diazepane structure may contribute to antidepressant effects, as seen in other similar compounds that target serotonin and norepinephrine reuptake systems.

The mechanisms by which this compound exerts its effects may involve:

- GABAergic Modulation : Compounds with similar structures have been shown to enhance GABAergic transmission, which is crucial for their anxiolytic effects.

- Nicotinic Receptor Interaction : The presence of the pyrazole moiety suggests potential interaction with nicotinic acetylcholine receptors, which could influence mood and cognitive functions.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anxiolytic Effects : A study evaluated the anxiolytic-like effect of a pyrazole derivative in rodent models. Results indicated significant reductions in anxiety-like behaviors measured through elevated plus maze tests .

- Antidepressant Activity : Another investigation into a closely related structure revealed its ability to improve depressive symptoms in preclinical models, suggesting a similar potential for this compound.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Observations

- Diazepane Flexibility : The 1,4-diazepane ring in the target compound and its analogs (e.g., ) provides conformational adaptability, aiding in target binding.

- Sulfonyl vs. Imidazole/Pyrazole : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, whereas imidazole or pyrazole moieties may offer additional π-π stacking or metal-coordination properties .

- Ethanone vs. Aromatic Systems: The ethanone group in the target compound contrasts with pyrimidine-thiazole systems in CDK inhibitors, highlighting trade-offs between simplicity and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.